molecular formula C14H15N3O2S2 B1652173 N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396555-82-0

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B1652173
CAS RN: 1396555-82-0
M. Wt: 321.4
InChI Key: HVIFJYLBKFUNLB-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as MBT-1, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism Of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer cell proliferation. In inflammation research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the research application. In cancer research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In inflammation research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to reduce cytokine production and inhibit inflammatory cell infiltration. In neurodegenerative disease research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments is its potential therapeutic effects in various areas of research. Additionally, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound, which allows for consistent and reproducible results. However, one limitation of using N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide. In cancer research, further studies could investigate the potential of N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide in combination with other cancer therapies. In inflammation research, future studies could investigate the potential of N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide in treating chronic inflammatory diseases. In neurodegenerative disease research, further studies could investigate the potential of N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide in treating Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the potential of N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide in other areas of research, such as cardiovascular disease and autoimmune diseases.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been studied for its potential therapeutic effects in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has indicated that N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can reduce inflammation by inhibiting cytokine production. In neurodegenerative disease research, N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-8-3-2-4-10-12(8)16-14(21-10)17-13(19)9-7-20-6-5-11(18)15-9/h2-4,9H,5-7H2,1H3,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFJYLBKFUNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CSCCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142392
Record name 1,4-Thiazepine-3-carboxamide, hexahydro-N-(4-methyl-2-benzothiazolyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

CAS RN

1396555-82-0
Record name 1,4-Thiazepine-3-carboxamide, hexahydro-N-(4-methyl-2-benzothiazolyl)-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396555-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Thiazepine-3-carboxamide, hexahydro-N-(4-methyl-2-benzothiazolyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

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